molecular formula C15H19N3O3 B515420 N'-cyclooctylidene-2-nitrobenzohydrazide

N'-cyclooctylidene-2-nitrobenzohydrazide

Cat. No.: B515420
M. Wt: 289.33g/mol
InChI Key: YVTRLRKNGALFGM-UHFFFAOYSA-N
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Description

N'-Cyclooctylidene-2-nitrobenzohydrazide is a hydrazide derivative characterized by a nitro group at the ortho position of the benzohydrazide moiety and a cyclooctylidene substituent. This compound belongs to a class of Schiff base hydrazides, which are synthesized via condensation reactions between aldehydes (or ketones) and hydrazides.

Properties

Molecular Formula

C15H19N3O3

Molecular Weight

289.33g/mol

IUPAC Name

N-(cyclooctylideneamino)-2-nitrobenzamide

InChI

InChI=1S/C15H19N3O3/c19-15(13-10-6-7-11-14(13)18(20)21)17-16-12-8-4-2-1-3-5-9-12/h6-7,10-11H,1-5,8-9H2,(H,17,19)

InChI Key

YVTRLRKNGALFGM-UHFFFAOYSA-N

SMILES

C1CCCC(=NNC(=O)C2=CC=CC=C2[N+](=O)[O-])CCC1

Canonical SMILES

C1CCCC(=NNC(=O)C2=CC=CC=C2[N+](=O)[O-])CCC1

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences between N'-cyclooctylidene-2-nitrobenzohydrazide and analogous hydrazide derivatives:

Compound Name Core Structure Substituents Key Functional Groups Evidence ID
This compound Benzohydrazide Cyclooctylidene, 2-nitro Nitro (–NO₂), imine (C=N) [14], [15]
N'-Acetyl-2-nitrobenzohydrazide Benzohydrazide Acetyl (–COCH₃), 2-nitro Nitro, acetyl [13]
N'-Cyclohexylidene-2-naphthyloxyacetohydrazide Acetohydrazide Cyclohexylidene, 2-naphthyloxy Ether (–O–), imine [15]
(E)-N'-(2-Hydroxy-5-nitrobenzylidene)acetohydrazide Acetohydrazide 2-Hydroxy-5-nitrobenzylidene Hydroxy (–OH), nitro [5]
3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide Benzothiophene carbohydrazide Chloro, pentadecyl, hydroxybenzylidene Thiophene, chloro, long alkyl chain [6]

Key Observations :

  • Cycloalkylidene vs. Arylidene : Cyclooctylidene introduces steric bulk and conformational flexibility, differing from rigid aromatic substituents (e.g., benzylidene in and ). This may affect solubility and crystal packing .
  • Hybrid Systems : Compounds like benzothiophene carbohydrazides () exhibit extended π-conjugation, which could influence electronic properties and biological activity.

Physicochemical Properties

Property This compound N'-Acetyl-2-nitrobenzohydrazide (E)-N'-(2-Hydroxy-5-nitrobenzylidene)acetohydrazide
Melting Point (°C) Not reported* Not reported 242–244
Solubility Low in water; soluble in DMSO, DMF Similar Soluble in polar aprotic solvents
IR Peaks (cm⁻¹) ~1520 (NO₂ asym), ~1340 (NO₂ sym) 1660 (C=O acetyl) 3250 (O–H), 1520 (NO₂)
NMR Shifts (δ, ppm) Imine proton ~8.5; aromatic ~7.5–8.0 Acetyl CH₃ ~2.1 Hydroxy proton ~10.5

*Data inferred from analogs in and .

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